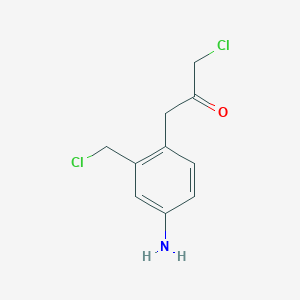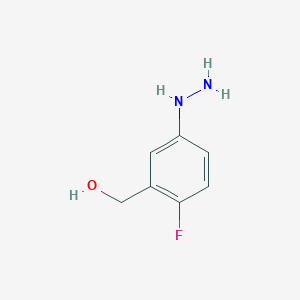![molecular formula C15H12N2O2 B14066355 N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline CAS No. 101456-22-8](/img/structure/B14066355.png)
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound characterized by the presence of a nitrophenyl group attached to an ethynyl linkage, which is further connected to an aniline moiety with a methyl substitution on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and N-methylaniline.
Formation of Ethynyl Linkage: The ethynyl linkage is introduced through a Sonogashira coupling reaction, which involves the reaction of 4-nitrobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The resulting intermediate is then reacted with N-methylaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline involves its interaction with molecular targets through its nitrophenyl and ethynyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but lacks the nitrophenyl group.
N,N-dimethyl-4-[(4-nitrophenyl)ethynyl]aniline: Similar structure but with dimethyl substitution on the nitrogen atom.
Uniqueness
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is unique due to the presence of both the nitrophenyl and ethynyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101456-22-8 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12N2O2/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(18)19/h4-11,16H,1H3 |
Clé InChI |
RLYOERJLGZURGK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)










